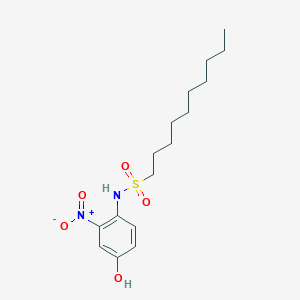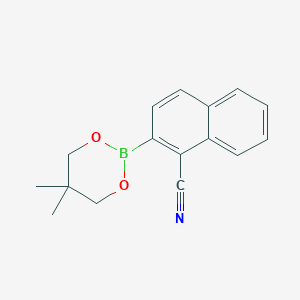
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile: is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a naphthalene ring substituted with a carbonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile typically involves the reaction of naphthalene-1-carbonitrile with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as tetrahydrofuran.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile is used as a reagent in organic synthesis, particularly in cross-coupling reactions. Its boronic acid moiety makes it a valuable intermediate for the formation of carbon-carbon bonds .
Biology and Medicine: Its ability to form stable complexes with various biomolecules makes it a candidate for drug design and delivery systems .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties contribute to the development of high-performance materials .
Mécanisme D'action
The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and specificity .
Comparaison Avec Des Composés Similaires
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Compared to these similar compounds, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile is unique due to the presence of the naphthalene ring and the carbonitrile group. These structural features enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
918630-49-6 |
|---|---|
Formule moléculaire |
C16H16BNO2 |
Poids moléculaire |
265.1 g/mol |
Nom IUPAC |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H16BNO2/c1-16(2)10-19-17(20-11-16)15-8-7-12-5-3-4-6-13(12)14(15)9-18/h3-8H,10-11H2,1-2H3 |
Clé InChI |
APNCLUUJDYOFGR-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)

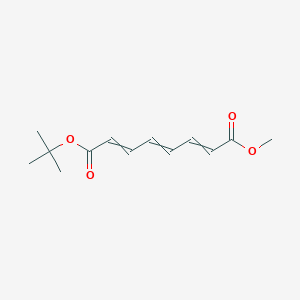
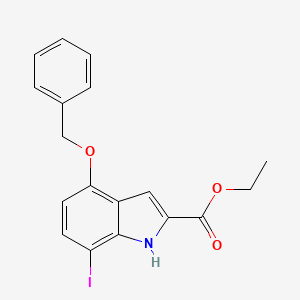
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)
![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
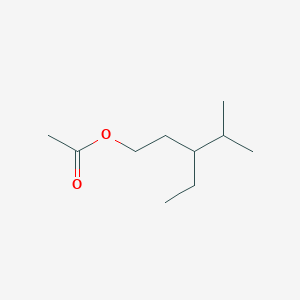
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)

